molecular formula C10H10BrCl B13630888 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene

4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene

Cat. No.: B13630888
M. Wt: 245.54 g/mol
InChI Key: MMWYATRDMXMMFW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene is an organic compound that features a bromomethyl group and a chlorine atom attached to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method is the bromination of 7-chloro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a controlled environment. The reaction mixture is then passed through a reactor under specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include substituted indenes with various functional groups.

    Oxidation: Products include indene carboxylic acids or alcohols.

    Reduction: The major product is 7-chloro-2,3-dihydro-1H-indene.

Scientific Research Applications

4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene is unique due to the presence of both a bromomethyl group and a chlorine atom on an indene framework

Biological Activity

4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research, supported by relevant case studies and data tables.

The molecular formula for this compound is C9H8BrClC_9H_8BrCl, with a molecular weight of approximately 227.52 g/mol. It features a bromomethyl group and a chloro substituent on the indene structure, which are critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions:

  • Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines and thiols, leading to the formation of diverse derivatives that may exhibit enhanced biological activities.
  • Oxidation and Reduction : The compound can participate in oxidation reactions to form alcohols or ketones, and reduction reactions can convert the bromomethyl group to a methyl group, potentially altering its biological profile.

These reactions enable this compound to interact with various biological targets, influencing cellular processes.

Biological Activity

Research indicates that this compound has several notable biological activities:

  • Antibacterial Properties : Preliminary studies suggest that derivatives of this compound exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.06 μg/mL .
  • Enzyme Inhibition : The compound has been utilized as a probe in biochemical assays for studying enzyme-catalyzed reactions. Its ability to inhibit enzymes such as DNA gyrase has been highlighted in recent studies, where derivatives demonstrated IC50 values in the low micromolar range .

Case Study 1: Antibacterial Activity

In a study examining the antibacterial properties of indene derivatives, researchers found that compounds similar to this compound exhibited potent activity against S. aureus. The study reported MIC values as low as 0.012 μg/mL for specific derivatives, showcasing their potential as therapeutic agents against resistant bacterial strains .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of bacterial topoisomerases by indene derivatives. The findings indicated that certain modifications to the indene structure significantly enhanced enzyme inhibition, with IC50 values reported between 0.0033 and 0.046 μg/mL . This suggests that this compound could serve as a scaffold for developing new antibacterial agents targeting these enzymes.

Data Table: Biological Activity Summary

Activity Type Target Organism/Enzyme IC50/MIC Values Reference
AntibacterialStaphylococcus aureusMIC = 0.012 μg/mL
AntibacterialEscherichia coliMIC = 0.008 μg/mL
Enzyme InhibitionDNA GyraseIC50 = 0.0033 - 0.046 μg/mL

Properties

Molecular Formula

C10H10BrCl

Molecular Weight

245.54 g/mol

IUPAC Name

4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10BrCl/c11-6-7-4-5-10(12)9-3-1-2-8(7)9/h4-5H,1-3,6H2

InChI Key

MMWYATRDMXMMFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1)Cl)CBr

Origin of Product

United States

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